Lenalidomide hydrochloride

Übersicht

Beschreibung

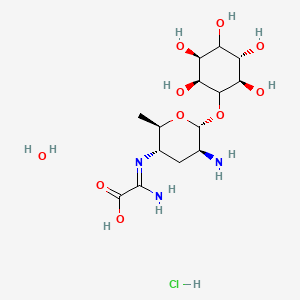

CC-5013 hydrochloride, also known as lenalidomide hydrochloride, is a derivative of thalidomide. It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. This compound is used primarily in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma .

Wissenschaftliche Forschungsanwendungen

CC-5013 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of synthetic organic chemistry and reaction mechanisms.

Biology: Researchers use it to study its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: It is extensively studied for its therapeutic potential in treating multiple myeloma, myelodysplastic syndromes, and lymphomas. .

Wirkmechanismus

The mechanism of action of CC-5013 hydrochloride involves multiple pathways:

Immunomodulation: It modulates the immune system by enhancing the activity of T cells and natural killer cells.

Anti-angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Apoptosis Induction: It induces apoptosis in cancer cells by targeting specific molecular pathways, including the cereblon (CRBN) E3 ubiquitin ligase complex

Safety and Hazards

Lenalidomide may cause serious side effects including low blood platelets, low white blood cells, and blood clots . Use during pregnancy may harm the fetus . The dose may need to be adjusted in people with kidney problems . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Lenalidomide represents the standard of care for treating multiple myeloma and deletion 5q myelodysplastic syndromes . There is significant interest in developing novel maintenance strategies to improve upon lenalidomide maintenance . Key unanswered questions in the field include the optimal duration of maintenance therapy, whether one drug is sufficient or whether multi-agent therapy should be used, whether response-adapted approaches can guide maintenance therapy, as well as whether cytogenetic risk or other disease-based characteristics can guide maintenance therapy choices .

Biochemische Analyse

Biochemical Properties

Lenalidomide hydrochloride works through various mechanisms that promote malignant cell death and enhance host immunity . It is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S(-) and R(+) forms . It binds to an E3 ubiquitin ligase complex protein, cereblon, modulating its downstream effects .

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. It enhances the host immunity by stimulating T cell proliferation and enhancing the activity of natural killer (NK) cells . It also promotes the inhibition of basic fibroblast growth (bFBG) and vascular endothelial growth factor (VEGF) .

Molecular Mechanism

The molecular mechanism of this compound involves modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .

Temporal Effects in Laboratory Settings

This compound has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Dosage Effects in Animal Models

In animal models, lenalidomide has shown to reduce motor behavioral deficits and ameliorate dopaminergic fiber loss in the striatum at a dosage of 100 mg/kg for 4 weeks .

Metabolic Pathways

The metabolic pathways of this compound involve chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Transport and Distribution

This compound is rapidly and highly absorbed (>90% of dose) under fasting conditions . It distributes into semen but is undetectable 3 days after stopping treatment .

Subcellular Localization

It is known that lenalidomide distributes into semen but is undetectable 3 days after stopping treatment

Vorbereitungsmethoden

The synthesis of lenalidomide involves several steps. One method includes the bromination of glutarimide in the presence of acetic acid and bromine to give 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate to provide the desired product . The industrial production of lenalidomide hydrochloride follows similar synthetic routes but is optimized for higher efficiency and yield .

Analyse Chemischer Reaktionen

CC-5013 hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

Substitution: Substitution reactions, particularly involving halogens, can be used to synthesize various analogs of lenalidomide.

Common reagents used in these reactions include bromine, acetic acid, dimethylformamide, and potassium carbonate. The major products formed from these reactions are typically derivatives of lenalidomide with modified functional groups .

Vergleich Mit ähnlichen Verbindungen

CC-5013 hydrochloride is compared with other similar compounds, such as thalidomide and pomalidomide:

Thalidomide: While thalidomide is the parent compound, lenalidomide is more potent and has fewer side effects.

Pomalidomide: Another derivative of thalidomide, pomalidomide, is similar in structure but has different pharmacokinetic properties and clinical applications

These comparisons highlight the unique properties of CC-5013 hydrochloride, including its enhanced potency and reduced toxicity .

Eigenschaften

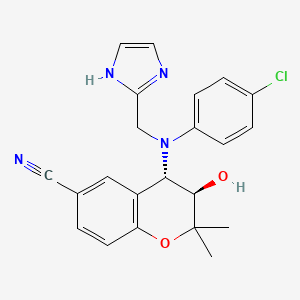

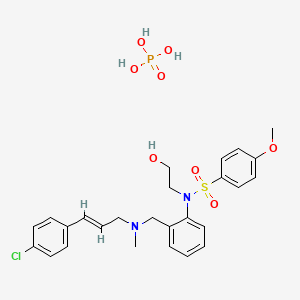

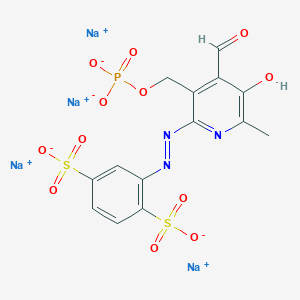

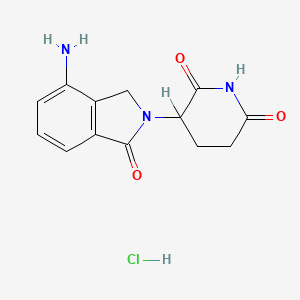

IUPAC Name |

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWZLJSDFZVVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1243329-97-6 | |

| Record name | Lenalidomide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243329976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LENALIDOMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46Q7T54YCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.